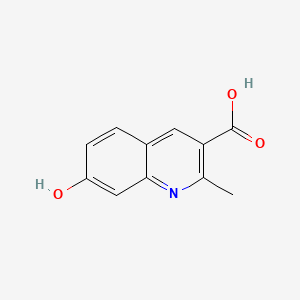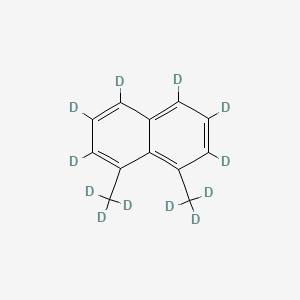
1-chloroacetyl-azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroacetyl-azulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings, which contribute to its distinct properties
準備方法
The synthesis of 1-chloroacetyl-azulene typically involves the introduction of a chloroacetyl group to the azulene core. One common method is the reaction of azulene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Azulene+ClCOCH2Cl→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Chloroacetyl-azulene undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloroacetyl-azulene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
類似化合物との比較
1-Chloroacetyl-azulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical reactivity and applications. For example:
Guaiazulene: Known for its anti-inflammatory properties and use in cosmetics.
Chamazulene: Found in chamomile oil, with applications in traditional medicine.
The unique chloroacetyl group in this compound distinguishes it from these derivatives, providing distinct reactivity and potential for diverse applications.
特性
CAS番号 |
100124-66-1 |
|---|---|
分子式 |
C12H9ClO |
分子量 |
204.653 |
IUPAC名 |
1-azulen-1-yl-2-chloroethanone |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2 |
InChIキー |
HHVRZMRINFOOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)CCl |
同義語 |
Ethanone, 1-(1-azulenyl)-2-chloro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)





